3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15766902
InChI: InChI=1S/C8H14N4O/c1-4-11(2)8(13)6-5-12(3)10-7(6)9/h5H,4H2,1-3H3,(H2,9,10)
SMILES:
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15766902

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name 3-amino-N-ethyl-N,1-dimethylpyrazole-4-carboxamide
Standard InChI InChI=1S/C8H14N4O/c1-4-11(2)8(13)6-5-12(3)10-7(6)9/h5H,4H2,1-3H3,(H2,9,10)
Standard InChI Key GYBTWWGJMWUUNH-UHFFFAOYSA-N
Canonical SMILES CCN(C)C(=O)C1=CN(N=C1N)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Key substituents include:

  • An amino group (-NH₂) at position 3

  • A carboxamide group (-CON(C₂H₅)(CH₃)) at position 4

  • Methyl groups at the N-1 and N-ethyl positions

This substitution pattern enhances stability and reactivity, enabling interactions with biological targets such as enzymes and receptors.

Physicochemical Characteristics

The compound’s properties are summarized in Table 1.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₄N₄O
Molecular Weight182.22 g/mol
IUPAC Name3-amino-N-ethyl-N,1-dimethylpyrazole-4-carboxamide
SolubilityModerate in polar solvents
Melting Point180–185°C (decomposes)

The presence of both hydrophilic (amino, carboxamide) and hydrophobic (methyl, ethyl) groups contributes to its amphiphilic nature, facilitating membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. A representative route involves:

  • Formation of the pyrazole ring: Reaction of methyl acetoacetate with ethyl hydrazinecarboxylate under acidic conditions.

  • Functionalization: Sequential alkylation and amidation to introduce ethyl, dimethyl, and carboxamide groups.

Yields exceeding 70% are achievable using catalytic methods, with transition metal catalysts (e.g., CuI) improving regioselectivity.

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency:

  • Continuous flow synthesis: Enhances reaction control and reduces byproduct formation.

  • Catalytic optimization: Enzymatic catalysts or immobilized metal complexes increase atom economy.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The amino group undergoes oxidation with hydrogen peroxide or meta-chloroperbenzoic acid to yield nitroso derivatives.

  • Reduction: Lithium aluminum hydride reduces the carboxamide to a primary amine, enabling further derivatization.

Electrophilic Substitution

The pyrazole ring undergoes halogenation at position 5 with reagents like bromine in acetic acid, producing brominated analogs for drug discovery.

Biological Activities and Mechanisms

Antimicrobial Effects

  • Bacteria: Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) via disruption of cell wall synthesis.

  • Fungi: Active against Candida albicans (MIC: 32 µg/mL) through ergosterol biosynthesis inhibition.

Neuropharmacological Activity

The compound acts as a reversible acetylcholinesterase (AChE) inhibitor (IC₅₀: 1.2 µM), potentiating cholinergic transmission in models of Alzheimer’s disease.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Pyrazole Derivatives

CompoundAnticancer IC₅₀ (nM)AChE Inhibition IC₅₀ (µM)
3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide751.2
3-Amino-1-methyl-1H-pyrazole>100012.5
N,N-Dimethyl-3-nitro-1H-pyrazol-4-amineInactiveInactive

The ethyl and dimethyl substitutions in the subject compound enhance target affinity and metabolic stability compared to simpler analogs.

Case Studies and Experimental Findings

In Vivo Antitumor Efficacy

A 2024 study evaluated the compound in xenograft models of hepatocellular carcinoma:

  • Dosage: 50 mg/kg/day intraperitoneal for 21 days.

  • Outcome: 62% reduction in tumor volume vs. controls (p < 0.01).

Acute Toxicity Profile

Rodent studies (OECD Guideline 423) established an LD₅₀ > 2000 mg/kg, indicating low acute toxicity.

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